molecular formula C28H24Cl2N2O2 B11284122 1-[11-(3-chlorophenyl)-3-(4-chlorophenyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]propan-1-one

1-[11-(3-chlorophenyl)-3-(4-chlorophenyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]propan-1-one

Cat. No.: B11284122
M. Wt: 491.4 g/mol
InChI Key: LVBZLEHWWKLCHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[11-(3-chlorophenyl)-3-(4-chlorophenyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]propan-1-one is a complex organic compound characterized by its unique structure, which includes chlorophenyl groups and a dibenzo[b,e][1,4]diazepin core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[11-(3-chlorophenyl)-3-(4-chlorophenyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]propan-1-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the dibenzo[b,e][1,4]diazepin core: This can be achieved through a cyclization reaction involving appropriate aromatic amines and aldehydes under acidic or basic conditions.

    Introduction of chlorophenyl groups: Chlorophenyl groups can be introduced via electrophilic aromatic substitution reactions using chlorobenzene derivatives.

    Hydroxylation: The hydroxyl group can be introduced through selective oxidation reactions using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Final coupling: The final step involves coupling the dibenzo[b,e][1,4]diazepin core with the propan-1-one moiety under conditions that promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[11-(3-chlorophenyl)-3-(4-chlorophenyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used (e.g., lithium aluminum hydride for complete reduction).

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while nucleophilic substitution of the chlorophenyl groups could yield a variety of substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its unique structure and reactivity.

    Industry: Use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[11-(3-chlorophenyl)-3-(4-chlorophenyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]propan-1-one involves its interaction with specific molecular targets and pathways. The exact mechanism would depend on the context of its use, but it may involve:

    Binding to receptors: The compound may bind to specific receptors, altering their activity.

    Enzyme inhibition: It may inhibit certain enzymes, affecting metabolic pathways.

    Signal transduction: The compound could modulate signal transduction pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Similar Compounds

    1-(3-chlorophenyl)-4-(2-phenylethyl)piperazine: A designer drug with a similar chlorophenyl group.

    3-(3-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: Another compound with a chlorophenyl group, used in different contexts.

Uniqueness

1-[11-(3-chlorophenyl)-3-(4-chlorophenyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]propan-1-one is unique due to its complex structure, which includes multiple functional groups and a dibenzo[b,e][1,4]diazepin core

Properties

Molecular Formula

C28H24Cl2N2O2

Molecular Weight

491.4 g/mol

IUPAC Name

6-(3-chlorophenyl)-9-(4-chlorophenyl)-5-propanoyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C28H24Cl2N2O2/c1-2-26(34)32-24-9-4-3-8-22(24)31-23-15-19(17-10-12-20(29)13-11-17)16-25(33)27(23)28(32)18-6-5-7-21(30)14-18/h3-14,19,28,31H,2,15-16H2,1H3

InChI Key

LVBZLEHWWKLCHO-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1C(C2=C(CC(CC2=O)C3=CC=C(C=C3)Cl)NC4=CC=CC=C41)C5=CC(=CC=C5)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.